molecular formula C10H9N B1663977 1-Naphthylamine CAS No. 134-32-7

1-Naphthylamine

Cat. No. B1663977
CAS RN: 134-32-7
M. Wt: 143.18 g/mol
InChI Key: RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Description

1-Naphthylamine is an aromatic amine derived from naphthalene . It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air . It is the precursor to a variety of dyes .


Synthesis Analysis

1-Naphthylamine can be prepared by reducing 1-nitronaphthalene with iron and hydrochloric acid followed by steam distillation . Oxidizing agents, such as ferric chloride, give a blue precipitate with solutions of its salts .


Molecular Structure Analysis

The molecular formula of 1-Naphthylamine is C10H9N . The IUPAC name is naphthalen-1-amine . The InChI is 1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 .


Chemical Reactions Analysis

Chromic acid converts 1-Naphthylamine into 1-naphthoquinone . Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine . This tetrahydro compound yields adipic acid when oxidized by potassium permanganate . At 200 °C in sulfuric acid, it converts to 1-naphthol .


Physical And Chemical Properties Analysis

1-Naphthylamine appears as a crystalline solid or a solid dissolved in a liquid . It is insoluble in water and denser than water . It has an ammonia-like odor . Its melting point is 47 to 50 °C, and its boiling point is 301 °C .

Scientific Research Applications

Synthesis and Properties

1-Naphthylamine derivatives, particularly N-methylated ones, are significant in various chemical and biological processes. A method for synthesizing these compounds involves a Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides. This process yields functionalized 1-naphthylamines with intriguing photophysical properties, such as tunable fluorescence, useful in biological applications like imaging lipid droplets in cells (Su et al., 2019).

Poly(1-naphthylamine) and Its Applications

Poly(1-naphthylamine) (PNA), a derivative of polyaniline, exhibits versatile electrochromic and optoelectronic properties. Research has focused on its synthesis, characterization, and applications in catalysis and coatings. PNA and its copolymers, blends, and nanocomposites have been explored for potential industrial and technological applications (Jadoun et al., 2017).

Chemosensors and Polymer Applications

Epoxy-based polymers incorporating 1-naphthylamine units have been developed as selective fluorescent chemosensors for detecting ferric ions. This showcases the potential of 1-naphthylamine derivatives in creating sensitive materials for specific metal ion detection (Ghosh et al., 2010).

Environmental Applications

1-Naphthylamine has been studied in the context of wastewater treatment. Research includes exploring electrochemical oxidation methods to treat wastewater containing this compound, demonstrating its significant role in environmental pollution control and water purification processes (Chen et al., 2012).

Adsorption and Removal Technologies

Studies on the adsorption of 1-naphthylamine onto nonpolar polymer adsorbents have revealed insights into removing organic pollutants from water. The cooperative effect of acid-base interaction enhances the adsorption capacity, suggesting potential applications in environmental cleanup (Zhang et al., 2007).

Analytical Detection Methods

Innovative methods for determining 1-naphthylamine concentrations have been developed. For example, oscillating chemical reactions provide a simple and rapid analytical approach, offering new avenues for environmental monitoring and safety assessments (Gao et al., 2007).

Safety And Hazards

Contact with 1-Naphthylamine may slightly irritate skin, eyes, and mucous membranes . It may be slightly toxic by ingestion . It is listed as one of the 13 carcinogens covered by the OSHA General Industry Standards .

Future Directions

The future directions of 1-Naphthylamine research could involve further understanding of its environmental behavior and biodegradation pathway . The findings could enhance understanding of degrading polycyclic aromatic amines, and will also enable the application of bioremediation at naphthylamine contaminated sites .

properties

IUPAC Name

naphthalen-1-amine
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InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
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InChI Key

RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N
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Molecular Formula

C10H9N
Record name ALPHA-NAPHTHYLAMINE
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Related CAS

53162-00-8
Record name Poly(1-naphthylamine)
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DSSTOX Substance ID

DTXSID7020920
Record name 1-Naphthylamine
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Molecular Weight

143.18 g/mol
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Physical Description

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F
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Flash Point

315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002%
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Density

1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12
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Vapor Density

4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93
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Vapor Pressure

1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg
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Impurities

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%.
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Product Name

1-Naphthylamine

Color/Form

Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color

CAS RN

134-32-7, 25168-10-9, 78832-53-8
Record name ALPHA-NAPHTHYLAMINE
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Melting Point

122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F
Record name ALPHA-NAPHTHYLAMINE
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Synthesis routes and methods I

Procedure details

86.6 mg (0.50 mmol) of 1-nitronaphthalene (17), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the planetary ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 44.3 mg (0.31 mmol) of 1-aminonaphthalene (18). The yield was 62%. The conversion yield was 100%, but the isolated yield was lowered since the product was partially distilled off under reduced pressure. The reaction is expressed by the following scheme.
Quantity
86.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

In a 200-ml autoclave were placed 28.3 grams (0.115 mole) of anydrous potassium 1-naphthalene sulfonate, 9.7 grams (0.241 mole) of sodium amide and 105 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 110° C for 10 hours. The reaction pressure in the autoclave was 75 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 1-naphthyl amine. Recrystallization from ethanol gave 14.3 grams of 1-naphthyl amine having a melting point of 48° to 49° C. Yield ws 87.0%.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
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Name
liquid
Quantity
105 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

The procedure was as described in Example II-3 except that 100 g of 1-nitronaphthalene and 4 g of catalyst prepared according to Example I-1 were used as the educt. The hydrogenation was carried out without the addition of ammonia. The catalyst was recycled once (total of 2 runs). The purity of the 1-naphthylamine obtained was between 99.1 and 99.3%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-Aza-benzimidazole (312 mg, 2.62 mmol, 1 equiv.) in 5 mL anhydrous DMSO was treated with potassium tert-butoxide (294 mg, 2.62 mmol, 1.0 equiv.) at room temperature. When the mixture was completely homogeneous, 4-fluoro-1-nitro-naphthalene (500 mg, 2.62 mmol, 1 equiv.) was added in one portion and the mixture was heated to 60° C. for 0.5 h. The reaction was allowed to cool, then quenched with dilute aqueous NaHCO3 solution. The product was extracted with a mixture of EtOAc, THF and acetone. The organic extracts were washed with water and brine, then dried (Na2SO4), filtered and the solvents removed in vacuo. 1H NMR revealed a 1:1 ratio of regioisomers. The products were purified by column chromatography on SiO2 using EtOAc/MeOH eluent mixtures. 1-(4-Nitro-naphthalen-1-yl)-1H-imidazo[5,4-c]pyridine was isolated at high Rf and 1-(4-nitro-naphthalen-1-yl)-1H-imidazo[4,5-c]pyridine at lower Rf, and overlapping fractions were in between. The overall yield was 357 mg (47%). Each nitro-naphthalene from above (˜100 mg, 0.4 mmol) was separately dissolved in 10 mL EtOAc and 5 mL of MeOH. Ammonium formate was then added (100 mg, 1.6 mmol or 4 equiv.) and 10% palladium-on-carbon (˜60 mg). The mixture was stirred for 0.5 h at 50° C., then allowed to cool, filtered through diatomaceous earth and the solvents were removed in vacuo to afford ˜80 mg of each naphthyl-amine 5a and 5b, which could be coupled with anilines or pyrazolamines to form ureas by the procedures described in Examples 2-4 above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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10 mL
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Quantity
60 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylamine
Reactant of Route 2
Reactant of Route 2
1-Naphthylamine
Reactant of Route 3
1-Naphthylamine
Reactant of Route 4
1-Naphthylamine
Reactant of Route 5
1-Naphthylamine
Reactant of Route 6
1-Naphthylamine

Citations

For This Compound
14,400
Citations
Y Masuda, D Hoffmann - Analytical Chemistry, 1969 - ACS Publications
A method is described for the analysis of 1-naphthylamine (i) and 2-naphthylamine (II) in cigarette smoke. The basic nonvolatiles of the smoke of 300 cigarettes are reacted with …
Number of citations: 74 pubs.acs.org
CJ Dhanaraj, MS Nair - European Polymer Journal, 2009 - Elsevier
… The alternating copolymer poly(3-nitrobenzylidene-1-naphthylamine-co-succinic anhydride) was synthesized from the Schiff base, 3-nitrobenzylidene-1-naphthylamine and succinic …
Number of citations: 55 www.sciencedirect.com
AJ Kirby, JM Percy - Tetrahedron, 1988 - Elsevier
… N-dimethyl-1-naphthylamine can be lithiated regioselectively … of N,N-dimethyl-1-naphthylamine at 2.96 ppm resulted in … ether, N,N-dimethyl-1-naphthylamine gave an anion, which was …
Number of citations: 63 www.sciencedirect.com
S Ameen, MS Akhtar, YS Kim, HS Shin - Applied Catalysis B …, 2011 - Elsevier
… The in situ polymerization of 1-naphthylamine monomer with optimum (0.5 wt%) SiO 2 /TiO … preceded the polymerization of 1-naphthylamine monomer into poly(1-naphthylamine). The …
Number of citations: 90 www.sciencedirect.com
BK Koe, A Weissman, WM Welch, RG Browne - Journal of Pharmacology …, 1983 - ASPET
Sertraline [1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine] was found to be a highly selective and potent competitive inhibitor of synaptosomal serotonin …
Number of citations: 329 jpet.aspetjournals.org
W Zhang, C Hong, B Pan, Z Xu, Q Zhang… - Journal of Hazardous …, 2008 - Elsevier
… of 1-naphthol and 1-naphthylamine from wastewater by single … of 1-naphthol and 1-naphthylamine on both adsorbents were … 1-Naphthol and 1-naphthylamine used in this study are of …
Number of citations: 45 www.sciencedirect.com
W Zhang, J Chen, B Pan, Q Zhang - Reactive and Functional Polymers, 2006 - Elsevier
… , 1-naphthylamine and 1-naphthol/1-naphthylamine mixtures in … and 1-naphthylamine on both adsorbents in both systems can be well fitted by Langmuir equation, and 1-naphthylamine …
Number of citations: 29 www.sciencedirect.com
SSM Hassan, SAM Marzouk, HEM Sayour - Talanta, 2003 - Elsevier
… A 0.1 mol l −1 stock solution of 1-naphthylamine was prepared by dissolving 1.43 g of 1-naphthylamine in 10 ml ethyl alcohol and 1 ml of hydrochloric acid (37%) and the mixture was …
Number of citations: 68 www.sciencedirect.com
S Jadoun, A Verma, SM Ashraf, U Riaz - Colloid and Polymer Science, 2017 - Springer
Poly(1-naphthylamine) (PNA) has been one of the seldom explored polyaniline (PANI) derivatives in spite of its versatile electrochromic and optoelectronic properties. The present …
Number of citations: 41 link.springer.com
J Gao, X Wei, W Yang, D Lv, J Qu, H Chen… - Journal of Hazardous …, 2007 - Elsevier
… determining 1-naphthylamine was proposed by perturbation with different amounts of 1-naphthylamine … of 1-naphthylamine (log C) very well ranging from 7.08 × 10 −5 to 7.08 × 10 −6 …
Number of citations: 45 www.sciencedirect.com

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